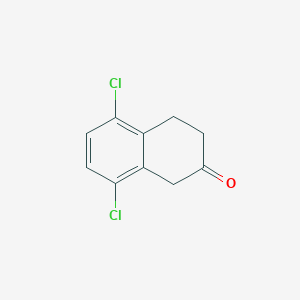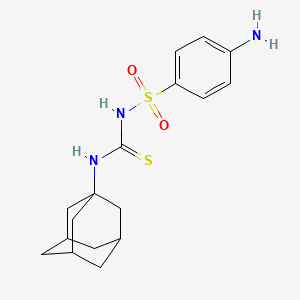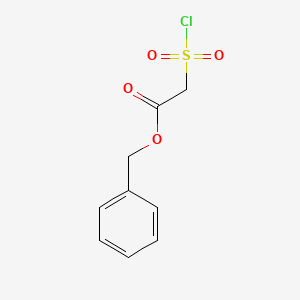
1-(4-Isobutyl-3-methylthiophen-2-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1-(4-Isobutyl-3-methylthiophen-2-yl)ethanone is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This specific compound is characterized by the presence of an isobutyl and a methyl group attached to the thiophene ring, along with an ethanone group. Thiophenes are known for their aromatic properties and are widely used in various chemical and pharmaceutical applications.
準備方法
The synthesis of 1-(4-Isobutyl-3-methylthiophen-2-yl)ethanone can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 4-isobutyl-3-methylthiophene with ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. These methods often employ automated systems to control temperature, pressure, and reactant flow rates, ensuring consistent product quality.
化学反応の分析
1-(4-Isobutyl-3-methylthiophen-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ethanone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, particularly at the 2-position, using reagents like bromine or iodine.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or toluene, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include sulfoxides, sulfones, alcohols, and halogenated derivatives.
科学的研究の応用
1-(4-Isobutyl-3-methylthiophen-2-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives, which are valuable in materials science and organic electronics.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development, particularly for its ability to interact with biological targets.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
作用機序
The mechanism of action of 1-(4-Isobutyl-3-methylthiophen-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound’s thiophene ring can engage in π-π interactions with aromatic amino acids in proteins, potentially affecting enzyme activity or receptor binding. Additionally, the presence of the ethanone group allows for hydrogen bonding and other non-covalent interactions, which can modulate the compound’s biological effects.
類似化合物との比較
1-(4-Isobutyl-3-methylthiophen-2-yl)ethanone can be compared with other thiophene derivatives such as:
2-Acetylthiophene: Lacks the isobutyl and methyl groups, making it less sterically hindered and potentially more reactive in certain reactions.
3-Methylthiophene: Similar in structure but lacks the ethanone group, affecting its chemical reactivity and biological activity.
4-Isobutylthiophene: Lacks the ethanone group, which influences its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other thiophene derivatives.
特性
分子式 |
C11H16OS |
|---|---|
分子量 |
196.31 g/mol |
IUPAC名 |
1-[3-methyl-4-(2-methylpropyl)thiophen-2-yl]ethanone |
InChI |
InChI=1S/C11H16OS/c1-7(2)5-10-6-13-11(8(10)3)9(4)12/h6-7H,5H2,1-4H3 |
InChIキー |
XAHVNSLQCRVJNF-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC=C1CC(C)C)C(=O)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-Chloro-5-[(2-fluorophenyl)thio]pyridine](/img/structure/B8361121.png)







